Acetyl chloride, (benzoylamino)-
Overview
Description
Acetyl chloride, (benzoylamino)- is an organic compound that belongs to the class of acyl chlorides. It is a derivative of acetic acid and benzoylamine, characterized by the presence of both acetyl and benzoylamino groups. This compound is used in various chemical reactions and has significant applications in organic synthesis.
Mechanism of Action
Target of Action
Acetyl chloride, (benzoylamino)-, also known as 2-benzamidoacetyl Chloride, is a type of acyl chloride . Acyl chlorides are highly reactive compounds that are often used in organic synthesis . The primary targets of Acetyl chloride, (benzoylamino)- are typically nucleophilic substances, such as alcohols, amines, and water . These substances react with Acetyl chloride, (benzoylamino)- to form esters, amides, and acids respectively .
Mode of Action
The interaction of Acetyl chloride, (benzoylamino)- with its targets involves a nucleophilic addition-elimination reaction . In this reaction, the nucleophile (for example, an alcohol or amine) attacks the electrophilic carbon atom of the acyl chloride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, eliminating a chloride ion and forming a new bond between the carbon atom and the nucleophile . The result is the formation of an ester or amide .
Biochemical Pathways
For example, they are involved in the acetylation of amines and alcohols, a process that is crucial in the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds involved.
Pharmacokinetics
The pharmacokinetics of Acetyl chloride, (benzoylamino)-, like other acyl chlorides, is characterized by its high reactivity. It is likely to react quickly upon administration, limiting its bioavailability
Result of Action
The result of the action of Acetyl chloride, (benzoylamino)- is the formation of esters or amides when it reacts with alcohols or amines, respectively . These reactions are often used in organic synthesis to create a wide range of compounds . The specific molecular and cellular effects of these reactions can vary widely depending on the specific compounds involved.
Action Environment
The action of Acetyl chloride, (benzoylamino)- is highly dependent on the environmental conditions. It is extremely reactive and can react violently with water, producing hydrogen chloride . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions. Its reactivity also means that it is likely to react quickly upon administration, potentially limiting its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl chloride, (benzoylamino)- can be synthesized through the Schotten-Baumann reaction, which involves the reaction of benzoylamine with acetyl chloride under basic conditions . The reaction typically takes place in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane or diethyl ether. The base within the water phase neutralizes the acid generated in the reaction, while the starting materials and product remain in the organic phase .
Industrial Production Methods
On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride, resulting in a mixture of acetyl chloride and acetic acid . This method is efficient and widely used for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride, (benzoylamino)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.
Condensation Reactions: It can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Common reagents used in reactions with acetyl chloride, (benzoylamino)- include:
Amines: For the formation of amides.
Alcohols: For the formation of esters.
Bases: Such as pyridine or sodium hydroxide, to neutralize the acid generated during the reaction.
Major Products Formed
The major products formed from reactions involving acetyl chloride, (benzoylamino)- include:
Amides: When reacted with amines.
Esters: When reacted with alcohols.
Scientific Research Applications
Acetyl chloride, (benzoylamino)- has various applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the synthesis of amides and esters, which are important intermediates in organic synthesis.
Pharmacology: It is used in the synthesis of pharmaceutical compounds, including nonsteroidal antiandrogens and other therapeutic agents.
Material Science: It is used in the modification of polymers and other materials to introduce acetyl and benzoylamino groups, enhancing their properties.
Comparison with Similar Compounds
Similar Compounds
Acetyl chloride: A simpler acyl chloride used for acetylation reactions.
Benzoyl chloride: Another acyl chloride used for benzoylation reactions.
Uniqueness
Acetyl chloride, (benzoylamino)- is unique due to the presence of both acetyl and benzoylamino groups, which allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides .
Properties
IUPAC Name |
2-benzamidoacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOJLKNJUNBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463336 | |
Record name | Acetyl chloride, (benzoylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53587-10-3 | |
Record name | Acetyl chloride, (benzoylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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